Boc-Sar-OSu
Overview
Description
It is a derivative of the amino acid sarcosine and is commonly used as a protecting group in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Sar-OSu involves the reaction of N-tert-Butyloxycarbonyl-sarcosine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Boc-Sar-OSu primarily undergoes substitution reactions due to the presence of the succinimidyl ester group. It can react with nucleophiles such as amines to form stable amide bonds. This property makes it an excellent reagent for peptide synthesis .
Common Reagents and Conditions
Nucleophiles: Amines, amino acids, and peptides.
Solvents: Dichloromethane, dimethylformamide, and tetrahydrofuran.
Conditions: Room temperature, sometimes with the addition of a base like triethylamine to neutralize the by-products
Major Products Formed
The major products formed from the reactions of this compound are Boc-protected peptides and amino acids. These products are crucial intermediates in the synthesis of more complex peptides and proteins .
Scientific Research Applications
Boc-Sar-OSu has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: Employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of therapeutic peptides and vaccines.
Industry: Applied in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Boc-Sar-OSu involves the formation of a covalent bond with the amine group of an amino acid or peptide. This reaction effectively blocks the reactivity of the amine group, preventing unwanted side reactions during peptide synthesis. The Boc group can be removed later under mild acidic conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyloxycarbonyl-glycine succinimidyl ester (Boc-Gly-OSu)
- N-tert-Butyloxycarbonyl-alanine succinimidyl ester (Boc-Ala-OSu)
- N-tert-Butyloxycarbonyl-phenylalanine succinimidyl ester (Boc-Phe-OSu)
Uniqueness
Boc-Sar-OSu is unique due to its derivation from sarcosine, which imparts specific properties such as increased solubility and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of peptides that require these characteristics .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13(4)7-10(17)20-14-8(15)5-6-9(14)16/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEKCHUPMRHPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448548 | |
Record name | Boc-Sar-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80621-90-5 | |
Record name | Boc-Sar-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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